molecular formula C8H4F3NO B051966 4-Hydroxy-3-(trifluoromethyl)benzonitrile CAS No. 124811-71-8

4-Hydroxy-3-(trifluoromethyl)benzonitrile

Cat. No. B051966
M. Wt: 187.12 g/mol
InChI Key: QXIFYONUKBXFTH-UHFFFAOYSA-N
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Patent
US07834039B2

Procedure details

Under an atmosphere of nitrogen a mixture of 4-hydroxy-3-(trifluoromethyl)benzonitrile (5.89 g, 31.5 mmol) and triphenylphosphine (13.21 g, 50.4 mmol) in anhydrous THF (200 mL) was stirred for 5 min. at ambient temperature. To the solution DBAD (11.60 g, 50.4 mmol) was added, stirred 5 min before the addition of 2-propanol (3.03 mL, 39.3 mmol). The mixture was stirred at ambient temperature for 72 hr. The solvent was removed under reduced pressure. The resulting oil was triturated with 30-60° C. pet/ether (200 mL), filtered to remove phosphine oxide and the crude product was purified further by elution through silica with heptane/ethyl acetate (4:1). The isolated oil was dissolved in dichloromethane (200 mL) and stirred with TFA (4.85 mL, 63.0 mmol) for 90 min. at ambient temperature. The solution was basified with 2.5N NaOH (30 mL) and the product was partitioned between DCM and the basic aqueous phase to give the crude 4-isopropoxy-3-(trifluoromethyl)benzonitrile (6.56, 91%). LCMS (Table 1, Method a) Rt=2.32 min, 1H NMR (400 MHz, CDCl3) 7.85 (d, 1H), 7.75 (dd, 1H), 7.06 (d, 1H), 4.73 (m, 1H), 1.41 (dd, 6H).
Quantity
5.89 g
Type
reactant
Reaction Step One
Quantity
13.21 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
11.6 g
Type
reactant
Reaction Step Two
Quantity
3.03 mL
Type
reactant
Reaction Step Three
Name
Quantity
4.85 mL
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[C:10]([F:13])([F:12])[F:11].[C:14]1(P(C2C=CC=CC=2)C2C=CC=CC=2)[CH:19]=CC=C[CH:15]=1.C1C=CC(COC(/N=N/C(OCC2C=CC=CC=2)=O)=O)=CC=1.CC(O)C.C(O)(C(F)(F)F)=O.[OH-].[Na+]>C1COCC1>[CH:14]([O:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[C:10]([F:11])([F:12])[F:13])([CH3:19])[CH3:15] |f:5.6|

Inputs

Step One
Name
Quantity
5.89 g
Type
reactant
Smiles
OC1=C(C=C(C#N)C=C1)C(F)(F)F
Name
Quantity
13.21 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
11.6 g
Type
reactant
Smiles
C1=CC=C(C=C1)COC(=O)/N=N/C(=O)OCC2=CC=CC=C2
Step Three
Name
Quantity
3.03 mL
Type
reactant
Smiles
CC(C)O
Step Four
Name
Quantity
4.85 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Five
Name
Quantity
30 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 5 min. at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at ambient temperature for 72 hr
Duration
72 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting oil was triturated with 30-60° C. pet/ether (200 mL)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove phosphine oxide
CUSTOM
Type
CUSTOM
Details
the crude product was purified further by elution through silica with heptane/ethyl acetate (4:1)
DISSOLUTION
Type
DISSOLUTION
Details
The isolated oil was dissolved in dichloromethane (200 mL)
CUSTOM
Type
CUSTOM
Details
the product was partitioned between DCM

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C)(C)OC1=C(C=C(C#N)C=C1)C(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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